Furegrelate Sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

87463-91-0 |

|---|---|

Molecular Formula |

C15H12NNaO4 |

Molecular Weight |

293.25 g/mol |

IUPAC Name |

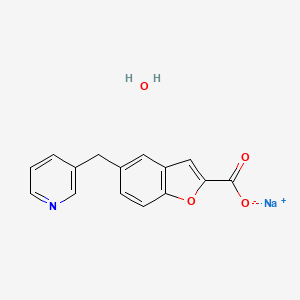

sodium;5-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxylate;hydrate |

InChI |

InChI=1S/C15H11NO3.Na.H2O/c17-15(18)14-8-12-7-10(3-4-13(12)19-14)6-11-2-1-5-16-9-11;;/h1-5,7-9H,6H2,(H,17,18);;1H2/q;+1;/p-1 |

InChI Key |

UVXKTLQOOXTOML-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CN=C1)CC2=CC3=C(C=C2)OC(=C3)C(=O)[O-].O.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Furegrelate Sodium: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furegrelate sodium is a potent and selective inhibitor of thromboxane A2 synthase, an enzyme crucial in the arachidonic acid cascade.[1] By blocking this enzyme, furegrelate effectively halts the production of thromboxane A2 (TxA2), a powerful mediator of platelet aggregation and vasoconstriction.[1][2] This guide provides a detailed examination of the molecular mechanism of furegrelate, supported by quantitative data, experimental methodologies, and visual representations of the key pathways involved.

Introduction

Furegrelate, chemically known as 5-(3-pyridinylmethyl)benzofurancarboxylic acid, was developed for its potential therapeutic applications in conditions characterized by excessive platelet activation and thrombosis, such as arrhythmias and ischaemic heart disorders.[1] It acts as a specific enzyme inhibitor, targeting thromboxane A2 synthase.[1][3] This targeted action prevents the conversion of prostaglandin H2 (PGH2) into TxA2, thereby mitigating the downstream physiological effects of TxA2.[4]

Core Mechanism of Action: Inhibition of Thromboxane A2 Synthase

The primary mechanism of action of this compound is the competitive inhibition of thromboxane A2 synthase.[1] This enzyme is a key component of the arachidonic acid metabolic pathway, which is responsible for the synthesis of a variety of bioactive lipids known as eicosanoids.[5][6]

The Arachidonic Acid Cascade and Furegrelate's Point of Intervention:

-

Release of Arachidonic Acid: Upon cellular stimulation (e.g., by collagen during vascular injury), phospholipase A2 releases arachidonic acid from the cell membrane.[7]

-

Conversion to Prostaglandin H2 (PGH2): The enzyme cyclooxygenase (COX) metabolizes arachidonic acid to the unstable endoperoxide intermediate, prostaglandin H2 (PGH2).[8]

-

Synthesis of Thromboxane A2 (TxA2): In platelets, thromboxane A2 synthase then converts PGH2 into TxA2.[4]

-

Inhibition by Furegrelate: this compound binds to thromboxane A2 synthase, blocking the conversion of PGH2 to TxA2.[1]

This selective inhibition leads to two significant downstream effects:

-

Reduced TxA2 Levels: The direct consequence is a significant, dose-dependent decrease in the synthesis of TxA2.[9]

-

Shunting of PGH2 Metabolism: The accumulation of PGH2 can lead to its redirection towards the synthesis of other prostaglandins, such as prostacyclin (PGI2) in the vascular endothelium, which is a potent vasodilator and inhibitor of platelet aggregation.[4][10] This "endoperoxide steal" phenomenon may contribute to the overall anti-platelet effect of thromboxane synthase inhibitors.[4]

References

- 1. Furegrelate - Wikipedia [en.wikipedia.org]

- 2. Thromboxane synthase inhibitors, thromboxane receptor antagonists and dual blockers in thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. pharmacologyeducation.org [pharmacologyeducation.org]

- 5. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxidative pathways of arachidonic acid as targets for regulation of platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prostaglandin synthetase inhibitors. Drugs which affect arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thromboxane synthase activity and platelet function after furegrelate administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selective and nonselective inhibition of thromboxane formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Furegrelate Sodium (U-63557A): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furegrelate sodium, also known as U-63557A, is a potent and selective inhibitor of thromboxane A2 synthase.[1][2] This technical guide provides a comprehensive overview of its pharmacological properties, mechanism of action, and key experimental findings. The information is intended for researchers, scientists, and professionals involved in drug development and cardiovascular research. This compound was initially investigated for its potential therapeutic applications in conditions such as arrhythmias, ischemic heart disorders, and thrombosis.[1] Although its development was discontinued, the compound remains a valuable tool for studying the role of thromboxane A2 in various physiological and pathological processes.

Chemical and Physical Properties

This compound is the sodium salt of 5-(3-pyridinylmethyl)benzofuran-2-carboxylic acid.[1] Its chemical structure and properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | Sodium 5-(3-pyridinylmethyl)benzofuran-2-carboxylate | [1] |

| Synonyms | U-63557A | [2] |

| Molecular Formula | C₁₅H₁₀NNaO₃ | [3] |

| Molecular Weight | 275.24 g/mol | [3] |

| CAS Number | 85666-17-7 | [3] |

| Appearance | Solid powder | [3] |

| Solubility | Soluble in water | [1] |

Mechanism of Action

This compound is a highly selective inhibitor of thromboxane A2 synthase, a key enzyme in the arachidonic acid cascade.[1][4] This enzyme catalyzes the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TxA2).[4] TxA2 is a potent vasoconstrictor and promoter of platelet aggregation.[1] By inhibiting thromboxane A2 synthase, this compound effectively reduces the production of TxA2, thereby attenuating its physiological effects.[1]

Signaling Pathway of Thromboxane A2 Synthesis and Inhibition by this compound

Caption: this compound inhibits Thromboxane A2 Synthase.

Pharmacological Data

In Vitro Potency

This compound is a potent inhibitor of thromboxane synthase.

| Parameter | Value | Species/System | Reference |

| IC₅₀ | 15 nM | Human platelet microsomal thromboxane A2 synthase | [2] |

Pharmacokinetics in Humans

Studies in normal male volunteers have characterized the pharmacokinetic profile of orally administered this compound.

| Parameter | Single Dose (200-1600 mg) | Multiple Dose (200-1600 mg BID for 4.5 days) | Reference |

| Tmax (Peak Serum Concentration Time) | ~1 hour | ~1 hour | [5] |

| t½ke (Elimination Half-life) | ~3.5-5 hours | ~2 hours | [5] |

| Bioavailability | 80-90% | Not explicitly stated, but no significant change in pharmacokinetics over time was observed. | [1] |

| Metabolism | 22-38% | Not explicitly stated | [1] |

| Excretion | Primarily renal | Primarily renal | [1][5] |

Efficacy in Clinical Trials

Clinical trials in healthy male subjects have demonstrated the pharmacological effects of this compound.

| Dose | Effect on Thromboxane B2 (TxB2) Generation | Effect on Platelet Aggregation | Reference |

| 200 mg (BID) | Not statistically significant inhibition. | Variable, clear dose-response not apparent. | [6] |

| 400 mg (BID) | Not statistically significant inhibition. | Variable, clear dose-response not apparent. | [6] |

| 800 mg (BID) | Significant inhibition throughout the dosing interval. | Variable, clear dose-response not apparent. | [6] |

| 1600 mg (BID) | Significant inhibition throughout the dosing interval. | Variable, clear dose-response not apparent. | [6] |

Experimental Protocols

Determination of Thromboxane Synthase Inhibition (IC₅₀)

While the specific details of the protocol used to determine the IC₅₀ of 15 nM are not fully available in the reviewed literature, a general methodology for such an assay is as follows:

-

Preparation of Human Platelet Microsomes:

-

Obtain platelet-rich plasma (PRP) from healthy human donors.

-

Isolate platelets by centrifugation.

-

Lyse the platelets and isolate the microsomal fraction, which contains thromboxane A2 synthase, through differential centrifugation.

-

-

Enzyme Inhibition Assay:

-

Incubate the platelet microsomal preparation with varying concentrations of this compound.

-

Initiate the enzymatic reaction by adding the substrate, prostaglandin H2 (PGH2).

-

Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

Terminate the reaction.

-

-

Quantification of Thromboxane B2:

-

Measure the amount of thromboxane B2 (the stable metabolite of TxA2) produced using a validated method such as a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis:

-

Plot the percentage of inhibition of TxB2 formation against the logarithm of the this compound concentration.

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Ex Vivo Measurement of Thromboxane B2 Generation in Clinical Trials

The following is a generalized protocol based on the descriptions from clinical studies:[5][6]

-

Blood Collection:

-

Collect venous blood samples from subjects at baseline and at various time points after the administration of this compound or placebo.

-

-

Preparation of Platelet-Rich Plasma (PRP):

-

Anticoagulate the blood with an appropriate agent (e.g., sodium citrate).

-

Centrifuge the blood at a low speed to separate the PRP.

-

-

Challenge with Arachidonic Acid:

-

Incubate a sample of PRP with a known concentration of arachidonic acid to stimulate the production of thromboxane A2.

-

-

Measurement of Thromboxane B2:

-

After a set incubation period, terminate the reaction.

-

Measure the concentration of TxB2 in the plasma using a specific immunoassay (e.g., RIA or ELISA).

-

-

Data Analysis:

-

Compare the levels of TxB2 generated at different time points and between the furegrelate and placebo groups to determine the extent of inhibition.

-

Experimental Workflow for a Clinical Trial

Caption: Workflow of a multiple-dose clinical trial of Furegrelate.

Conclusion

This compound (U-63557A) is a well-characterized, potent, and selective inhibitor of thromboxane A2 synthase. Its ability to significantly reduce thromboxane B2 production in humans has been demonstrated in clinical trials. While its clinical development was discontinued, it remains a valuable pharmacological tool for investigating the roles of thromboxane A2 in health and disease. Further research utilizing furegrelate could provide deeper insights into the pathophysiology of cardiovascular and other disorders where thromboxane A2 plays a critical role.

References

- 1. Multiple dose trial of the thromboxane synthase inhibitor furegrelate in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thromboxane synthase activity and platelet function after furegrelate administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of thromboxane formation in vivo and ex vivo: implications for therapy with platelet inhibitory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sodium 5-(3'-pyridinylmethyl)benzofuran-2-carboxylate (U-63557A), a new, selective thromboxane synthase inhibitor: intravenous and oral pharmacokinetics in dogs and correlations with ex situ thromboxane B2 production - PubMed [pubmed.ncbi.nlm.nih.gov]

Furegrelate Sodium: A Technical Guide to Thromboxane A2 Synthase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furegrelate Sodium, also known as 5-(3-pyridinylmethyl)benzofurancarboxylic acid, is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase.[1] This enzyme plays a critical role in the biosynthesis of TXA2, a powerful mediator of platelet aggregation and vasoconstriction.[1][2] By inhibiting TXA2 synthase, this compound effectively reduces the production of TXA2, thereby mitigating its prothrombotic and vasoconstrictive effects.[1] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, pharmacokinetic profile, and the methodologies used to evaluate its efficacy.

Introduction

Thromboxane A2 (TXA2) is a lipid mediator derived from arachidonic acid that is centrally involved in hemostasis and vascular tone regulation.[3] Its synthesis is initiated by the release of arachidonic acid from membrane phospholipids, which is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes.[3] Thromboxane A2 synthase, a member of the cytochrome P450 family, catalyzes the final step, converting PGH2 to the biologically active TXA2.[3] Elevated levels of TXA2 are implicated in a variety of cardiovascular and thrombotic diseases, making its synthesis pathway a key target for therapeutic intervention.[1][3] this compound has been investigated for its potential in treating conditions such as thrombosis, hypertension, and renal disorders.[4][5]

Mechanism of Action: Thromboxane A2 Synthase Inhibition

This compound exerts its pharmacological effect by directly binding to and inhibiting the enzyme thromboxane A2 synthase.[1] This inhibition prevents the conversion of the precursor molecule, prostaglandin H2 (PGH2), into thromboxane A2.[3] The reduction in TXA2 levels leads to decreased platelet aggregation and vasodilation, which are the primary mechanisms underlying its therapeutic potential.[1][2]

The signaling pathway of thromboxane A2 begins with its synthesis from arachidonic acid and culminates in various physiological responses mediated by the thromboxane receptor (TP).

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Efficacy

| Parameter | Value | Species | Source |

| IC50 | 15 nM | Human Platelets | [6] |

Table 2: Pharmacokinetic Parameters in Humans (Single Oral Dose)

| Parameter | Value | Unit | Source |

| Tmax | 1.0 - 1.7 | hours | [4] |

| Apparent Terminal Disposition Rate Constant | 0.12 - 0.17 | hr⁻¹ | [4] |

| Renal Excretion (as parent drug) | 62 - 78 | % of dose | [4][7] |

| Half-life (t½) | 3.5 - 5 | hours | [8] |

Table 3: Clinical Trial Data (Multiple Oral Doses in Normal Subjects)

| Dose | Frequency | Duration | Key Findings | Source |

| 200, 400, 800, 1600 mg | Twice daily (BID) | 4.5 days | Significant inhibition of thromboxane synthesis at 800 and 1600 mg.[9] | [9] |

| Variable inhibition of platelet aggregation.[9] | [9] | |||

| Peak serum concentrations at ~1 hour post-dosing.[9] | [9] | |||

| t½ke of approximately 2 hours.[9] | [9] |

Experimental Protocols

This section outlines the general methodologies employed in the preclinical and clinical evaluation of this compound.

Thromboxane A2 Synthase Inhibition Assay

The inhibitory activity of this compound on TXA2 synthase is typically assessed using an in vitro assay with human platelet microsomes.

Objective: To determine the concentration of this compound required to inhibit 50% of TXA2 synthase activity (IC50).

General Protocol:

-

Preparation of Platelet Microsomes:

-

Obtain platelet-rich plasma (PRP) from healthy human donors by centrifuging whole blood collected in anticoagulant (e.g., sodium citrate).[10][11]

-

Isolate platelets from PRP by further centrifugation.

-

Lyse the platelets and isolate the microsomal fraction, which contains the TXA2 synthase enzyme, through differential centrifugation.

-

-

Inhibition Assay:

-

Pre-incubate the platelet microsomes with varying concentrations of this compound.

-

Initiate the enzymatic reaction by adding the substrate, prostaglandin H2 (PGH2).

-

Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

Terminate the reaction.

-

-

Quantification of Thromboxane B2 (TXB2):

-

Data Analysis:

-

Plot the percentage of inhibition of TXB2 formation against the logarithm of the this compound concentration.

-

Calculate the IC50 value from the resulting dose-response curve.

-

Ex Vivo Platelet Aggregation Assay

This assay evaluates the effect of this compound on platelet function after administration to subjects.

Objective: To assess the inhibitory effect of this compound on arachidonic acid-induced platelet aggregation.

General Protocol:

-

Sample Collection:

-

Platelet Aggregometry:

-

Use a turbidimetric aggregometer to measure changes in light transmittance through the PRP sample.[14][15]

-

Add a stir bar to the PRP cuvette and incubate at 37°C.

-

Add an aggregating agent, such as arachidonic acid, to induce platelet aggregation.[14][16]

-

Record the change in light transmittance over time as the platelets aggregate.

-

-

Data Analysis:

-

Quantify the extent of platelet aggregation, typically as the maximum percentage of aggregation.

-

Compare the aggregation responses before and after this compound administration to determine the degree of inhibition.

-

Conclusion

This compound is a well-characterized inhibitor of thromboxane A2 synthase with a clear mechanism of action and established pharmacokinetic profile in humans. The in vitro and clinical data demonstrate its ability to potently inhibit the synthesis of thromboxane A2. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other thromboxane synthase inhibitors. This comprehensive understanding is crucial for researchers and drug development professionals working to advance therapeutic strategies for thrombotic and cardiovascular diseases.

References

- 1. What are TXA2 synthase inhibitors and how do they work? [synapse.patsnap.com]

- 2. observatorio-api.fm.usp.br [observatorio-api.fm.usp.br]

- 3. Thromboxane synthase inhibitors, thromboxane receptor antagonists and dual blockers in thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of furegrelate after oral administration to normal humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preliminary clinical studies with thromboxane synthase inhibitors and thromboxane receptor blockers. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Furegrelate, a thromboxane synthase inhibitor, blunts the development of pulmonary arterial hypertension in neonatal piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of Furegrelate After Oral Administration to Normal Humans | Semantic Scholar [semanticscholar.org]

- 8. Thromboxane synthase activity and platelet function after furegrelate administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Multiple dose trial of the thromboxane synthase inhibitor furegrelate in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Principles and Methods of Preparation of Platelet-Rich Plasma: A Review and Author's Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Technical Procedures for Preparation and Administration of Platelet-Rich Plasma and Related Products: A Scoping Review [frontiersin.org]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. researchgate.net [researchgate.net]

- 14. helena.com [helena.com]

- 15. coachrom.com [coachrom.com]

- 16. helena.com [helena.com]

Furegrelate Sodium: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furegrelate Sodium (U-63557A) is a potent and selective inhibitor of thromboxane A2 synthase, an enzyme crucial in the biochemical cascade leading to platelet aggregation and vasoconstriction.[1][2] Initially investigated for its potential in treating cardiovascular and thrombotic diseases, this compound continues to be a valuable tool in pharmacological research.[1] This technical guide provides a comprehensive overview of its chemical properties, structure, and mechanism of action, intended to support ongoing and future research endeavors.

Chemical and Physical Properties

Furegrelate is a synthetic compound, and its sodium salt is the commercially available form.[1] The chemical and physical properties of Furegrelate and its sodium salt are summarized below.

Structure and Nomenclature

| Property | Value | Reference |

| IUPAC Name | sodium;5-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxylate | [2] |

| Synonyms | This compound, U-63557A | [2] |

| CAS Number | 85666-17-7 (Sodium Salt) | [2] |

| 85666-24-6 (Free Acid) | [2] | |

| Chemical Formula | C₁₅H₁₀NNaO₃ | [2] |

| Molecular Weight | 275.23 g/mol | [3] |

| SMILES | C1=CC(=CN=C1)CC2=CC3=C(C=C2)OC(=C3)C(=O)[O-].[Na+] | [2] |

| Physical Form | Crystalline solid | [1] |

Physicochemical Data

| Property | Value | Reference |

| Melting Point | 229–230 °C (Free Acid) | [1] |

| Solubility | Water: ≤15 mg/mL | [4] |

| DMSO: Soluble | ||

| pKa | Not available in public literature | |

| Bioavailability | 80-90% (Oral) | [1] |

| Metabolism | 22-38% | [1] |

| Elimination Half-life | 0.12–0.17 h⁻¹ (Free Acid) | [1] |

| 3.5 to 5 hours (Sodium Salt) |

Synthesis

A schematic of the synthesis is as follows:

Caption: General synthetic scheme for this compound.

Mechanism of Action and Signaling Pathway

This compound is a potent and selective inhibitor of thromboxane A2 synthase. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) into thromboxane A2 (TXA2).[1][5] TXA2 is a powerful mediator of platelet aggregation and vasoconstriction. By inhibiting thromboxane A2 synthase, this compound effectively reduces the production of TXA2, thereby impeding these processes.

The inhibition of thromboxane A2 synthase by this compound has an IC50 of 15 nM in human platelet microsomes.

The signaling pathway of thromboxane A2, which is inhibited by this compound, is depicted below:

Caption: Thromboxane A2 signaling pathway and the point of inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and specific bioassays of this compound are not extensively detailed in publicly accessible literature. However, this section provides a general methodology for a relevant assay.

Thromboxane Synthase Inhibition Assay (General Protocol)

A common method to assess the inhibitory activity of compounds like this compound on thromboxane A2 synthase is to measure the production of thromboxane B2 (TXB2), the stable hydrolysis product of TXA2, from a source of the enzyme, such as human platelet microsomes.

Materials:

-

Human platelet microsomes (source of thromboxane A2 synthase)

-

This compound (or other test inhibitors)

-

Arachidonic acid (substrate)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Enzyme-linked immunosorbent assay (ELISA) kit for TXB2 quantification

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare stock solutions of this compound and arachidonic acid in an appropriate solvent (e.g., DMSO, ethanol). Prepare serial dilutions of the inhibitor to determine the IC50 value.

-

Enzyme Reaction: In a microcentrifuge tube or a well of a microplate, combine the assay buffer, human platelet microsomes, and the test inhibitor at various concentrations. Pre-incubate the mixture for a specified time at 37°C.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 1-2 minutes) at 37°C.

-

Termination of Reaction: Stop the reaction by adding a stopping solution (e.g., a solution containing a cyclooxygenase inhibitor like indomethacin and a chelating agent like EDTA).

-

Quantification of TXB2: Measure the concentration of TXB2 in each sample using a competitive ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of inhibition of TXB2 formation against the logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, can be calculated from this curve using non-linear regression analysis.

For a more streamlined approach, commercially available thromboxane A synthase inhibitor screening assay kits can be utilized.[6][7] These kits often employ fluorescence polarization or other high-throughput methods.

Caption: General workflow for a Thromboxane Synthase Inhibition Assay.

Conclusion

References

- 1. Furegrelate - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Thromboxane synthase inhibitors, thromboxane receptor antagonists and dual blockers in thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

Furegrelate Sodium: A Technical Whitepaper on its Discovery, Mechanism, and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furegrelate Sodium, chemically known as the sodium salt of 5-(3-pyridinylmethyl)benzofuran-2-carboxylic acid, is a potent and selective inhibitor of thromboxane A2 synthase.[1][2] Initially developed by the Pharmacia Corporation, it was investigated for its potential therapeutic applications in conditions characterized by platelet aggregation and vasoconstriction, such as arrhythmias, ischemic heart disorders, and thrombosis.[3] Despite promising preclinical and early clinical findings, its development was ultimately discontinued.[3] This technical guide provides an in-depth overview of the discovery, history, synthesis, mechanism of action, and key experimental findings related to this compound. All quantitative data are summarized in structured tables, and detailed methodologies for pivotal experiments are provided. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams to facilitate a clear understanding of the core concepts.

Discovery and History

This compound (U-63557A) emerged from research focused on identifying specific inhibitors of thromboxane A2 (TxA2) synthase, a key enzyme in the arachidonic acid cascade responsible for the production of the potent pro-aggregatory and vasoconstrictive agent, TxA2.[2][3][4] Developed by Pharmacia Corporation (later acquired by Pfizer), the primary therapeutic goal was to mitigate the pathological effects of excessive TxA2 production in cardiovascular diseases.[3]

Early studies demonstrated that this compound is a potent and selective inhibitor of thromboxane synthase.[1][2] It showed promise in preclinical models and early-phase human clinical trials for its antiplatelet effects.[4][5] However, for reasons that are not extensively detailed in publicly available literature, the clinical development of this compound was discontinued.[3] Despite this, it remains a valuable tool in research for studying the role of thromboxane A2 in various physiological and pathological processes.[6]

Synthesis of this compound

The synthesis of this compound has been described in the scientific literature. A plausible synthetic route is outlined below.[3]

Mechanism of Action

This compound exerts its pharmacological effect by specifically inhibiting the enzyme thromboxane A2 synthase.[3][7] This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TxA2).[3] By blocking this step, this compound effectively reduces the production of TxA2, a potent mediator of platelet aggregation and vasoconstriction.[3][4] This targeted inhibition shunts the precursor PGH2 towards the formation of other prostaglandins, such as prostacyclin (PGI2), which has vasodilatory and anti-aggregatory properties.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Efficacy

| Parameter | Value | Species/System | Reference |

| IC₅₀ (TxA2 Synthase) | 15 nM | Human Platelet Microsomes | [1] |

Table 2: Pharmacokinetic Parameters in Humans (Single Oral Dose)

| Parameter | 200 mg Dose | 400 mg Dose | 800 mg Dose | 1600 mg Dose | Reference |

| Tmax (hr) | 1.0 - 1.7 | 1.0 - 1.7 | 1.0 - 1.7 | 1.0 - 1.7 | [5][8] |

| t½ (hr) | 3.5 - 5 | 3.5 - 5 | 3.5 - 5 | 3.5 - 5 | [5] |

| Bioavailability | 80-90% | 80-90% | 80-90% | 80-90% | [3] |

| Renal Excretion (% of dose) | 62-78% (as parent drug) | 62-78% | 62-78% | 62-78% | [8] |

Table 3: Pharmacokinetic Parameters in Humans (Multiple Oral Doses - 4.5 days, BID)

| Parameter | 200 mg | 400 mg | 800 mg | 1600 mg | Reference |

| Peak Serum Conc. (Day 5) | - | - | - | - | [9] |

| t½ke (hr, Day 5) | ~2 | ~2 | ~2 | ~2 | [9] |

Table 4: Animal Study Data (Neonatal Piglets with Hypoxia-Induced Pulmonary Hypertension)

| Parameter | Control (Normoxia) | Hypoxia | Hypoxia + Furegrelate (3 mg/kg, TID) | Reference |

| Pulmonary Vascular Resistance Index (PVRI) | Normal | 2.55-fold increase | Reduced increase | [3] |

| Arterial Distensibility | Normal | 33% reduction | 20% reduction | [3] |

Experimental Protocols

This section outlines the general methodologies for key experiments involving this compound. For detailed, step-by-step protocols, it is recommended to consult the primary research articles cited.

Synthesis of this compound

A general laboratory-scale synthesis protocol is as follows:

-

Reduction of 3-(4-nitrobenzyl)pyridine: The starting material, 3-(4-nitrobenzyl)pyridine, is reduced to 3-(4-aminobenzyl)pyridine. This is typically achieved through catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[3]

-

Diazotization: The resulting amino group is converted to a diazonium salt. This is done by reacting the 3-(4-aminobenzyl)pyridine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like sulfuric acid, at low temperatures.[3]

-

Formation of the Benzofuran Ring System: The diazonium salt is then subjected to conditions that promote intramolecular cyclization to form the benzofuran core. This step may involve a base-promoted reaction with a suitable reagent like diethyl bromomalonate.[3]

-

Saponification: The ester group on the benzofuran ring is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in a mixture of methanol and water.[3]

-

Salt Formation: The final product, this compound, is obtained by treating the carboxylic acid with a sodium source, typically sodium hydroxide.

Measurement of Thromboxane B2 (TxB2) Levels

The efficacy of this compound is often assessed by measuring the levels of Thromboxane B2 (TxB2), the stable, inactive metabolite of TxA2.

-

Sample Collection: Whole blood is collected from subjects. For serum TxB2 measurement, the blood is allowed to clot. For plasma or urine measurements, appropriate anticoagulants or collection procedures are used.

-

Sample Processing: Serum is separated by centrifugation after clotting. Plasma is obtained by centrifuging anticoagulated blood. Urine samples may be used directly or after appropriate dilution.

-

Analysis: TxB2 levels are quantified using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA). These assays involve the use of an antibody specific for TxB2 and a labeled TxB2 tracer. The amount of tracer that binds to the antibody is inversely proportional to the amount of TxB2 in the sample.

-

Data Interpretation: A reduction in TxB2 levels in subjects treated with this compound, compared to baseline or placebo, indicates inhibition of thromboxane synthase.

Platelet Aggregation Assay

The effect of this compound on platelet function is directly measured using platelet aggregation assays.

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected in an anticoagulant (e.g., sodium citrate) and centrifuged at a low speed to separate the PRP.

-

Platelet Aggregation Measurement: The PRP is placed in an aggregometer, and a baseline light transmittance is established.

-

Addition of Agonist: A platelet agonist, such as arachidonic acid or collagen, is added to the PRP to induce aggregation.

-

Data Recording: As platelets aggregate, the light transmittance through the PRP increases. This change is recorded over time to generate an aggregation curve.

-

Inhibition Assessment: The extent of platelet aggregation in the presence of this compound is compared to that in its absence (control) to determine the inhibitory effect of the compound.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of thromboxane A2 synthase. Although its clinical development was halted, it has played a significant role in advancing our understanding of the role of thromboxane A2 in health and disease. The data and experimental protocols summarized in this technical guide provide a comprehensive resource for researchers and scientists working in the fields of pharmacology, drug discovery, and cardiovascular medicine. The continued use of this compound as a research tool will undoubtedly contribute to further discoveries in these areas.

References

- 1. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thromboxane synthase activity and platelet function after furegrelate administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Furegrelate, a thromboxane synthase inhibitor, blunts the development of pulmonary arterial hypertension in neonatal piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multiple dose trial of the thromboxane synthase inhibitor furegrelate in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics of Furegrelate After Oral Administration to Normal Humans | Semantic Scholar [semanticscholar.org]

- 8. fortunejournals.com [fortunejournals.com]

- 9. Pharmacokinetics of furegrelate after oral administration to normal humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Furegrelate Sodium in Pulmonary Arterial Hypertension Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Furegrelate Sodium, a selective thromboxane A2 (TXA2) synthase inhibitor, and its investigation in the context of pulmonary arterial hypertension (PAH). It consolidates key preclinical data, experimental methodologies, and the underlying mechanism of action to serve as a resource for ongoing and future research.

Core Mechanism of Action

Pulmonary arterial hypertension is often linked to an imbalance in vasoactive mediators, including an overproduction of the potent vasoconstrictor and mitogenic factor, thromboxane A2 (TXA2)[1][2][3]. TXA2 is synthesized from prostaglandin H2 (PGH2) by the enzyme TXA2 synthase and exerts its effects through the thromboxane-prostanoid (TP) receptor, promoting vasoconstriction, platelet aggregation, and smooth muscle cell proliferation—key pathological features of PAH[1][4].

This compound acts as a highly specific inhibitor of TXA2 synthase[1]. By blocking this enzyme, it reduces the production of TXA2. This action is hypothesized to shift the arachidonic acid cascade towards the production of vasodilatory prostacyclins, thereby mitigating vasoconstriction, reducing vascular remodeling, and blunting the progression of PAH[1][2][3].

Caption: this compound inhibits TXA2 synthase, reducing pro-hypertensive signaling.

Preclinical Efficacy in a Neonatal PAH Model

Significant preclinical research has been conducted using a neonatal piglet model of PAH induced by chronic hypoxia. This model is particularly relevant for studying pediatric PAH, where TXA2 has been implicated[1][2][3].

The quantitative outcomes from this key preclinical study are summarized below.

Table 1: Hemodynamic Effects of this compound in a Hypoxia-Induced PAH Piglet Model

| Group | Treatment | Pulmonary Vascular Resistance Index (PVRI, WU) | Outcome vs. Chronic Hypoxia |

|---|---|---|---|

| Normoxia (N) | 21% FiO₂ | 40 ± 2[1][3] | - |

| Chronic Hypoxia (CH) | 10% FiO₂ | 104 ± 7[1][3] | Baseline (2.55-fold increase vs. N)[1][3] |

| CH + Furegrelate (BID) | 3 mg/kg, twice daily | No significant improvement[1] | Ineffective Dosing Regimen |

| CH + Furegrelate (TID) | 3 mg/kg, three times daily | 69 ± 5[3] | 34% Reduction in PVRI [3] |

Table 2: Effects of this compound on Pulmonary Vascular Remodeling

| Group | Treatment | Pulmonary Arterial Distensibility (α, % per Torr) | Outcome |

|---|---|---|---|

| Normoxia (N) | 21% FiO₂ | 1.5 ± 0.1[2][3] | Healthy Vasculature |

| Chronic Hypoxia (CH) | 10% FiO₂ | 1.0 ± 0.1[2][3] | Indicates significant vascular remodeling[2][3] |

| CH + Furegrelate (TID) | 3 mg/kg, three times daily | 1.2 ± 0.1[2][3] | Partial Restoration of Distensibility [2][3] |

Protocol 1: Chronic Hypoxia-Induced PAH in Neonatal Piglets

-

Animal Model: Three-day-old piglets were utilized for the study[1][2][3].

-

PAH Induction: Piglets were exposed to chronic hypoxia (CH) in environmental chambers with a fraction of inspired oxygen (FiO₂) of 10% for 21 consecutive days. Control animals were kept in normoxic conditions (N; 21% FiO₂)[1][2][3].

-

Drug Administration: this compound was administered orally (p.o.) via syringe at a dose of 3 mg/kg. The study evaluated both twice-daily (BID) and three-times-daily (TID) regimens. Treatment commenced just prior to the induction of chronic hypoxia[1].

-

Primary Endpoints:

-

In Vivo Hemodynamics: Pulmonary Vascular Resistance Index (PVRI) was measured to assess the severity of pulmonary hypertension[1][3].

-

Right Ventricular Hypertrophy: The development of right ventricular hypertrophy was evaluated as a marker of cardiac strain[1][3].

-

Vascular Remodeling: Microfocal X-ray computed tomography was used to estimate pulmonary arterial distensibility. Additionally, microscopic analysis assessed the muscularization of small pulmonary arteries[1][2].

-

Caption: Workflow for evaluating Furegrelate in a neonatal piglet model of PAH.

Clinical Pharmacology and Human Data

While extensive clinical trials for this compound in PAH are not available, Phase 1 studies in healthy male subjects provide essential pharmacokinetic and pharmacodynamic data.

Table 3: Pharmacokinetic and Pharmacodynamic Profile of this compound in Healthy Subjects

| Parameter | Description | Finding |

|---|---|---|

| Pharmacokinetics | ||

| Dosing | Single oral administration | 200 mg to 1600 mg[5] |

| Absorption (Tmax) | Time to maximum plasma concentration | ~1 hour[5] |

| Half-life (t½) | Circulating half-life | 3.5 to 5.8 hours[1][5] |

| Elimination | Primary route of clearance | Renal excretion of the parent compound[5] |

| Pharmacodynamics | ||

| Target Engagement | Inhibition of TXA2 synthesis | Dose-related inhibition lasting 8-12 hours[5] |

| Platelet Aggregation | Functional impact | Significantly inhibited, but with variable effect[5] |

| Safety | Bleeding and coagulation | No significant alteration to bleeding times or coagulation parameters[5] |

Summary and Future Directions

Preclinical data strongly suggest that inhibiting thromboxane synthase with this compound can blunt the development of hypoxia-induced PAH. The treatment ameliorated the increase in pulmonary vascular resistance, reduced right ventricular hypertrophy, and partially preserved the structural integrity of the pulmonary vasculature in a neonatal piglet model[1][2][3]. The efficacy was dependent on the dosing regimen, with three-times-daily administration proving effective where twice-daily was not, consistent with the drug's half-life of approximately 4-6 hours[1][5].

Given its encouraging preclinical profile and apparent safety in Phase 1 trials, this compound presents a compelling candidate for "repositioning" as a potential therapeutic agent, particularly for neonatal PAH where the TXA2 pathway is a known contributor to the disease's pathophysiology[1]. Further investigation is warranted to translate these promising preclinical findings into clinical applications for patients with pulmonary arterial hypertension.

References

- 1. Furegrelate, a thromboxane synthase inhibitor, blunts the development of pulmonary arterial hypertension in neonatal piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Furegrelate, a thromboxane synthase inhibitor, blunts the development of pulmonary arterial hypertension in neonatal piglets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Downregulation of Soluble Guanylate Cyclase and Protein Kinase G With Upregulated ROCK2 in the Pulmonary Artery Leads to Thromboxane A2 Sensitization in Monocrotaline-Induced Pulmonary Hypertensive Rats [frontiersin.org]

- 5. Thromboxane synthase activity and platelet function after furegrelate administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Furegrelate Sodium: A Technical Review of a Selective Thromboxane Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furegrelate sodium, also known as U-63557A, is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase, an enzyme crucial to the arachidonic acid cascade and a key mediator in thrombosis and vasoconstriction. Developed initially for cardiovascular applications, its specific mechanism of action has prompted investigations into its therapeutic potential in a range of physiological and pathological processes, including pulmonary hypertension and renal disorders. This technical guide provides a comprehensive review of the scientific literature on this compound, detailing its mechanism of action, pharmacokinetic profile, and findings from preclinical and clinical studies. All quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are described in detail. Visualizations of the relevant signaling pathway and experimental workflows are provided to facilitate a deeper understanding of its biological context and scientific investigation.

Chemical and Physical Properties

This compound is the sodium salt of 5-(3-pyridinylmethyl)benzofuran-2-carboxylic acid. Its chemical structure confers the ability to selectively bind to and inhibit thromboxane A2 synthase.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₀NNaO₃ | [1] |

| Molecular Weight | 275.24 g/mol | [1] |

| CAS Number | 85666-17-7 | [1] |

| IC₅₀ (human platelet microsomal TXA2 synthase) | 15 nM | [2] |

Mechanism of Action: Inhibition of Thromboxane A2 Synthase

This compound exerts its pharmacological effect by selectively inhibiting the enzyme thromboxane A2 synthase. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2). By blocking this step, this compound effectively reduces the production of TXA2, a potent vasoconstrictor and promoter of platelet aggregation.[3] This targeted inhibition allows for the redirection of PGH2 towards the synthesis of other prostaglandins, such as prostacyclin (PGI2), which has opposing effects to TXA2, namely vasodilation and inhibition of platelet aggregation.

Signaling Pathway of Thromboxane A2

The following diagram illustrates the position of this compound within the arachidonic acid cascade and its impact on downstream signaling.

Experimental Protocols

In Vitro Thromboxane Synthase Inhibition Assay

Objective: To determine the inhibitory activity of this compound on thromboxane A2 synthase.

Methodology (based on Gorman et al., 1983):

-

Preparation of Platelet Microsomes:

-

Human blood is collected in citrate anticoagulant.

-

Platelet-rich plasma (PRP) is obtained by centrifugation at 150 x g for 15 minutes.

-

Platelets are pelleted from PRP by centrifugation at 2000 x g for 10 minutes.

-

The platelet pellet is washed, resuspended in buffer, and sonicated to lyse the cells.

-

Microsomes are isolated by ultracentrifugation at 100,000 x g for 60 minutes.

-

The microsomal pellet is resuspended in a buffer and protein concentration is determined.

-

-

Inhibition Assay:

-

A reaction mixture is prepared containing the platelet microsomes, a source of prostaglandin H2 (PGH2), and varying concentrations of this compound or vehicle control.

-

The reaction is initiated by the addition of PGH2.

-

The mixture is incubated for a specified time (e.g., 1-2 minutes) at a controlled temperature (e.g., 37°C).

-

The reaction is terminated by the addition of an acid.

-

The amount of thromboxane B2 (TXB2), the stable metabolite of TXA2, is quantified using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis:

-

The percentage of inhibition of TXB2 formation is calculated for each concentration of this compound.

-

The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined from the dose-response curve.

-

Platelet Aggregation Assay

Objective: To assess the effect of this compound on platelet aggregation.

Methodology (based on Mohrland et al., 1989):

-

Preparation of Platelet-Rich Plasma (PRP):

-

Whole blood is collected from subjects into tubes containing 3.8% sodium citrate.

-

PRP is prepared by centrifuging the blood at 150-200 x g for 10-15 minutes at room temperature.

-

Platelet-poor plasma (PPP) is prepared by further centrifuging the remaining blood at 2000 x g for 15 minutes.

-

-

Aggregation Measurement:

-

Platelet aggregation is measured using a light transmission aggregometer.

-

Aliquots of PRP are placed in cuvettes with a stir bar and warmed to 37°C.

-

A baseline light transmission is established (0% aggregation for PRP, 100% for PPP).

-

An aggregating agent (e.g., arachidonic acid, ADP, collagen) is added to the PRP.

-

The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.

-

For inhibition studies, PRP is pre-incubated with this compound or vehicle control for a specified period before the addition of the aggregating agent.

-

-

Data Analysis:

-

The maximum percentage of aggregation is determined for each condition.

-

The inhibitory effect of this compound is calculated as the percentage reduction in maximal aggregation compared to the control.

-

Pharmacokinetics

Studies in normal male volunteers have characterized the pharmacokinetic profile of this compound following oral administration.

Single-Dose Pharmacokinetics

| Parameter | Value | Reference |

| Tmax (Time to Peak Plasma Concentration) | 1.0 - 1.7 hours | [4] |

| Apparent Terminal Disposition Rate Constant | 0.12 - 0.17 hr⁻¹ | [4] |

| Renal Excretion (as parent drug) | 62 - 78% of dose | [4] |

| Half-life (t½) | 3.5 - 5 hours | [3] |

Multiple-Dose Pharmacokinetics

A study involving twice-daily oral administration for 4.5 days showed no significant changes in the absorption, disposition, or elimination kinetics of furegrelate.[4] A slight potential for drug accumulation was observed.[4]

Clinical Trials

Phase 1 clinical trials have been conducted in healthy male subjects to assess the safety, tolerability, and pharmacodynamics of this compound.

Single Ascending Dose Study

| Dose | Number of Subjects | Key Findings | Reference |

| 200 - 1600 mg | Healthy Male Volunteers | Dose-related inhibition of thromboxane synthesis for 8-12 hours. Variable inhibition of platelet aggregation. No significant alteration of bleeding times or coagulation parameters. | [3] |

Multiple Dose Study

| Dose | Number of Subjects | Key Findings | Reference |

| 200, 400, 800, 1600 mg (BID for 4.5 days) | 24 | Significant inhibition of thromboxane synthesis at 800 mg and 1600 mg doses. Variable inhibition of platelet aggregation. Tendency for increased bleeding times at higher doses. No clinically significant changes in coagulation or safety laboratory evaluations. | [5] |

Preclinical Studies: Pulmonary Arterial Hypertension

A notable preclinical study investigated the effect of this compound in a neonatal piglet model of hypoxia-induced pulmonary arterial hypertension (PAH).

Experimental Workflow: Neonatal Piglet PAH Study

Key Findings from the Preclinical PAH Study:

-

Furegrelate administered three times daily (TID) significantly blunted the development of hypoxia-induced PAH in neonatal piglets.

-

The treatment attenuated the increase in pulmonary vascular resistance index and right ventricular hypertrophy.

-

Furegrelate also reduced the muscularization of small pulmonary arteries, suggesting a protective effect on the pulmonary vasculature.

Conclusion

This compound is a well-characterized selective inhibitor of thromboxane A2 synthase with a rapid onset of action and a relatively long biological half-life. In vitro and in vivo studies have consistently demonstrated its ability to inhibit thromboxane synthesis. While its effect on platelet aggregation in humans is variable, preclinical evidence, particularly in the context of pulmonary arterial hypertension, suggests that its therapeutic potential may extend beyond its antiplatelet effects. The detailed experimental protocols and compiled data presented in this guide offer a solid foundation for researchers and drug development professionals interested in further exploring the applications of this compound. Further investigation into its role in various disease models where thromboxane A2 is implicated is warranted.

References

- 1. sbmdn.org.br [sbmdn.org.br]

- 2. Multiple dose trial of the thromboxane synthase inhibitor furegrelate in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dipyridamole: pharmacokinetics and effects on aspects of platelet function in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics and protein binding of prednisolone after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Furegrelate Sodium in Ischemia-Reperfusion Injury: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to previously ischemic tissue. This complex pathophysiology involves a cascade of events including oxidative stress, inflammation, and cellular death, presenting a significant challenge in clinical settings such as myocardial infarction, stroke, and organ transplantation. A key mediator in the early stages of I/R injury is Thromboxane A2 (TXA2), a potent vasoconstrictor and platelet aggregator. Furegrelate Sodium, a selective inhibitor of thromboxane A2 synthase, holds therapeutic potential by mitigating the detrimental effects of TXA2. This technical guide provides an in-depth overview of the core mechanisms, experimental evaluation, and potential signaling pathways involved in the action of this compound in the context of I/R injury. While direct and extensive preclinical data on this compound in I/R injury is limited in publicly available literature, this guide synthesizes information from studies on analogous thromboxane synthase inhibitors to present a comprehensive technical resource.

This compound: Mechanism of Action

This compound is a pyridine-derivative and a potent and selective inhibitor of thromboxane A2 synthase.[1] Its primary mechanism of action involves the blockade of the conversion of prostaglandin H2 (PGH2) to TXA2.[2] This inhibition is expected to have a dual beneficial effect in the setting of I/R injury:

-

Reduction of TXA2-mediated effects: By decreasing the synthesis of TXA2, this compound can attenuate vasoconstriction and platelet aggregation, thereby improving microvascular perfusion and reducing the formation of microthrombi in the reperfused tissue.[2]

-

Shunting of PGH2 to protective prostaglandins: The inhibition of thromboxane synthase can lead to the redirection of the common precursor, PGH2, towards the synthesis of other prostaglandins, such as prostacyclin (PGI2) and prostaglandin D2 (PGD2).[3] PGI2 is a potent vasodilator and inhibitor of platelet aggregation, offering further protective effects against I/R injury.

Quantitative Data from Preclinical Studies with Thromboxane Synthase Inhibitors

While specific quantitative data for this compound in I/R injury is not extensively available, the following tables summarize findings from preclinical studies on other selective thromboxane synthase inhibitors, such as Ozagrel and OKY-1581, to provide an expected profile of efficacy.

Table 1: Effects of Thromboxane Synthase Inhibitors on Myocardial Ischemia-Reperfusion Injury

| Parameter | Animal Model | Treatment | Key Findings | Reference |

| Infarct Size | Rat | Ozagrel | Significant reduction in infarct size compared to control. | Inferred from[4] |

| Cardiac Function | Cat | OKY-1581 | Improved cardiac contractile force and lower coronary vascular resistance upon reperfusion. | [5] |

| Cardiac Enzymes | Cat | OKY-1581 | Lower perfusate and higher myocardial creatine kinase (CK) activity, indicating preserved cellular integrity. | [5] |

| Thromboxane B2 Levels | Cat | OKY-1581 | Spared from the increases in circulating thromboxane B2 occurring in untreated ischemic hearts. | [5] |

Table 2: Effects of Thromboxane Synthase Inhibitors on Cerebral Ischemia-Reperfusion Injury

| Parameter | Animal Model | Treatment | Key Findings | Reference |

| Infarct Volume | Rat | Ozagrel | 3 mg/kg decreased both the area and volume of the cortical infarction. | [4] |

| Neurological Deficit | Rat | Ozagrel | Suppressive effects on neurologic deficits in a microthrombosis model. | [4] |

Table 3: Effects of Thromboxane Synthase Inhibitors on Renal Ischemia-Reperfusion Injury

| Parameter | Animal Model | Treatment | Key Findings | Reference |

| Lipid Peroxidation | Rat | UK 38485 | Prevention of lipid peroxidation in allografts. | [2] |

| Protein Oxidation | Rat | UK 38485 | Prevention of protein oxidation in allografts. | [2] |

| Histopathology | Rat | UK 38485 | Milder histopathological changes in the treated group. | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of a thromboxane synthase inhibitor like this compound in preclinical models of ischemia-reperfusion injury.

Myocardial Ischemia-Reperfusion Injury in Rats

-

Animal Model: Male Sprague-Dawley rats (250-300g).

-

Anesthesia: Intraperitoneal injection of a mixture of Fentanyl (0.15 mg/kg), Midazolam (7.5 mg/kg), and Acepromazine (2.5 mg/kg).[1]

-

Surgical Procedure:

-

Intubate and mechanically ventilate the rats.

-

Perform a left thoracotomy to expose the heart.

-

Pass a 6-0 silk suture under the left anterior descending (LAD) coronary artery.

-

Induce ischemia by tightening the suture for 30 minutes.

-

Initiate reperfusion by releasing the suture for 120 minutes.[1]

-

-

Drug Administration: this compound or vehicle is administered intravenously at a predetermined dose prior to the onset of ischemia or at the beginning of reperfusion.

-

Outcome Measures:

-

Infarct Size Assessment: At the end of reperfusion, the heart is excised, and the LAD is re-occluded. The area at risk is delineated by perfusing with Evans blue dye, and the infarct size is determined by incubating heart slices in 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution.

-

Cardiac Biomarkers: Blood samples are collected to measure levels of cardiac troponin I (cTnI) and creatine kinase-MB (CK-MB).[6]

-

Hemodynamic Monitoring: A catheter is placed in the carotid artery to monitor heart rate and blood pressure throughout the experiment.[1]

-

Histopathology: Heart tissue is fixed in formalin, embedded in paraffin, and stained with Hematoxylin and Eosin (H&E) to assess for necrosis, edema, and inflammatory cell infiltration.[7]

-

Cerebral Ischemia-Reperfusion Injury in Rats

-

Animal Model: Male Wistar rats (280-320g).

-

Anesthesia: Intraperitoneal injection of sodium pentobarbital (50 mg/kg).

-

Surgical Procedure (Middle Cerebral Artery Occlusion - MCAO):

-

Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Introduce a 4-0 monofilament nylon suture with a rounded tip into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Induce ischemia for 2 hours.

-

Initiate reperfusion by withdrawing the suture.[4]

-

-

Drug Administration: this compound or vehicle is administered intravenously or intraperitoneally at a specific time point before or after the induction of ischemia.

-

Outcome Measures:

-

Infarct Volume Assessment: 24 hours after reperfusion, the brain is removed, sectioned, and stained with 2% TTC to visualize the infarct area. The infarct volume is then calculated.[8]

-

Neurological Deficit Scoring: A neurological deficit score is assigned based on a scale evaluating motor function, coordination, and reflexes.[9]

-

Histopathology: Brain tissue is processed for H&E staining to assess neuronal damage and inflammatory responses.

-

Renal Ischemia-Reperfusion Injury in Mice

-

Animal Model: Male BALB/c mice.

-

Anesthesia: Isoflurane inhalation.

-

Surgical Procedure:

-

Make a dorsal incision to expose the kidneys.

-

Perform a unilateral nephrectomy of the right kidney.

-

Clamp the renal pedicle of the left kidney for 26 minutes to induce ischemia.

-

Remove the clamp to initiate reperfusion.

-

-

Drug Administration: this compound or vehicle is administered prior to ischemia or at the onset of reperfusion.

-

Outcome Measures:

-

Renal Function: Blood samples are collected at 24 and 48 hours post-reperfusion to measure serum creatinine and blood urea nitrogen (BUN) levels.

-

Histopathology: The kidney is harvested, fixed, and stained with Periodic acid-Schiff (PAS) to assess tubular necrosis, cast formation, and loss of brush border.

-

Biomarkers of Oxidative Stress: Kidney tissue homogenates are used to measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation and the activity of antioxidant enzymes like superoxide dismutase (SOD).

-

Signaling Pathways and Visualizations

The therapeutic effect of this compound in I/R injury is primarily mediated through its influence on the arachidonic acid cascade.

References

- 1. Thromboxane synthase activity and platelet function after furegrelate administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Changes in 6 keto PGF1 alpha and TXB2 in patients with myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect and mechanisms of resveratrol in animal models of ischemic stroke: A systematic review and Bayesian meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Salutary actions of thromboxane synthetase inhibition during global myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification of tissue damage in the feline small intestine during ischaemia-reperfusion: the importance of free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MR contrast agents in acute experimental cerebral ischemia: potential adverse impacts on neurologic outcome and infarction size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Role of the Signaling Pathways Involved in the Protective Effect of Exogenous Hydrogen Sulfide on Myocardial Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Furegrelate Sodium: An In-Depth Technical Guide to its Effects on Eicosanoid Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furegrelate sodium is a potent and selective inhibitor of thromboxane A2 synthase, a key enzyme in the eicosanoid signaling cascade. By blocking the conversion of prostaglandin H2 to thromboxane A2, this compound effectively modulates downstream physiological effects, including platelet aggregation and vasoconstriction. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on the eicosanoid pathways, a summary of its pharmacological effects, and detailed experimental protocols for its study.

Introduction

Eicosanoids are a class of signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid. They play a crucial role in a wide array of physiological and pathological processes, including inflammation, hemostasis, and cardiovascular regulation. The eicosanoid family includes prostaglandins, thromboxanes, leukotrienes, and lipoxins, each with distinct biological activities.

Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction, contributing significantly to thrombotic events and cardiovascular diseases. This compound, a pyridinyl derivative, has been developed as a specific inhibitor of thromboxane A2 synthase, the terminal enzyme in the biosynthesis of TXA2. Its targeted action offers a promising therapeutic strategy for conditions associated with excessive thromboxane production.

Mechanism of Action of this compound

This compound exerts its pharmacological effect by selectively inhibiting the enzyme thromboxane A2 synthase.[1][2] This enzyme is responsible for the isomerization of prostaglandin H2 (PGH2), an intermediate in the arachidonic acid cascade, into thromboxane A2.

The inhibition of thromboxane A2 synthase by this compound leads to two primary consequences within the eicosanoid pathway:

-

Reduction of Thromboxane A2 Levels: The primary and most direct effect is a significant decrease in the production of thromboxane A2. This, in turn, reduces the downstream signaling mediated by TXA2, leading to decreased platelet aggregation and vasodilation.

-

Metabolic Shunting of Prostaglandin H2: With the pathway to thromboxane A2 blocked, the precursor molecule, prostaglandin H2, is shunted towards other metabolic pathways. This results in an increased synthesis of other prostanoids, such as prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[3] This metabolic redirection may contribute to some of the ancillary effects observed with thromboxane synthase inhibitors.

The following diagram illustrates the point of intervention of this compound in the arachidonic acid cascade.

Caption: this compound's site of action in the eicosanoid pathway.

Quantitative Data on the Effects of this compound

The efficacy of this compound has been evaluated in both preclinical and clinical studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Species | Source |

| IC50 (Thromboxane Synthase) | 15 nmol/L | Human | [2] |

Table 2: Clinical Trial Data of this compound in Normal Subjects

| Dosage (BID for 4.5 days) | Effect on Thromboxane Synthesis | Effect on Platelet Aggregation | Effect on Bleeding Time |

| 200 mg | Not specified | Variable | Tended to increase at higher doses |

| 400 mg | Not specified | Variable | Tended to increase at higher doses |

| 800 mg | Significantly inhibited | Inhibited (variable) | Tended to increase |

| 1600 mg | Significantly inhibited | Inhibited (variable) | Tended to increase |

Data from a multiple-dose trial in normal volunteers. Thromboxane synthesis was assessed by thromboxane B2 generation.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Thromboxane B2 (TXB2) Assay

This assay is used to quantify the production of thromboxane A2 by measuring its stable, inactive metabolite, thromboxane B2.

Objective: To measure the concentration of TXB2 in biological samples (e.g., serum, plasma, cell culture supernatants) following treatment with this compound.

Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is a common method for TXB2 quantification. In this assay, TXB2 in the sample competes with a fixed amount of enzyme-labeled TXB2 for binding to a limited number of anti-TXB2 antibody-coated wells. The amount of bound enzyme is inversely proportional to the concentration of TXB2 in the sample.

Materials:

-

Microplate pre-coated with anti-TXB2 antibody

-

TXB2 standards

-

Sample or standard diluent

-

TXB2 conjugate (e.g., HRP-labeled)

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., sulfuric acid)

-

Wash buffer

-

Plate reader

Procedure:

-

Sample Preparation: Collect blood samples and prepare serum or plasma. Cell culture supernatants can also be used. Dilute samples as necessary with the provided diluent.

-

Standard Curve Preparation: Prepare a serial dilution of the TXB2 standard to create a standard curve.

-

Assay: a. Add standards and samples to the appropriate wells of the microplate. b. Add the TXB2 conjugate to each well. c. Incubate the plate according to the manufacturer's instructions (typically 1-2 hours at room temperature). d. Wash the plate multiple times with wash buffer to remove unbound reagents. e. Add the substrate solution to each well and incubate until color develops. f. Add the stop solution to terminate the reaction.

-

Data Analysis: a. Read the absorbance of each well at the appropriate wavelength using a plate reader. b. Generate a standard curve by plotting the absorbance versus the concentration of the TXB2 standards. c. Determine the concentration of TXB2 in the samples by interpolating their absorbance values from the standard curve.

The following diagram outlines the workflow for a competitive ELISA for TXB2.

Caption: Workflow for a competitive ELISA to measure Thromboxane B2.

Platelet Aggregation Assay

This assay measures the ability of platelets to aggregate in response to an agonist, a process that is inhibited by this compound.

Objective: To assess the effect of this compound on platelet aggregation induced by agonists such as arachidonic acid or collagen.

Principle: Light Transmission Aggregometry (LTA) is the gold standard method. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. As platelets clump together, the turbidity of the plasma decreases, allowing more light to pass through.

Materials:

-

Aggregometer

-

Cuvettes with stir bars

-

Platelet-rich plasma (PRP)

-

Platelet-poor plasma (PPP) for blanking

-

Agonist (e.g., arachidonic acid, ADP, collagen)

-

This compound or vehicle control

Procedure:

-

PRP Preparation: a. Collect whole blood into tubes containing an anticoagulant (e.g., sodium citrate). b. Centrifuge the blood at a low speed to separate the PRP. c. Collect the supernatant (PRP). d. Centrifuge the remaining blood at a high speed to obtain PPP.

-

Assay: a. Pre-warm the PRP and the aggregometer to 37°C. b. Place a cuvette with PPP in the aggregometer to set the 100% transmission baseline. c. Place a cuvette with PRP in the aggregometer to set the 0% transmission baseline. d. Add the PRP to a new cuvette with a stir bar and place it in the sample well of the aggregometer. e. Add this compound or vehicle to the PRP and incubate for a specified time. f. Add the agonist to the PRP to induce aggregation. g. Record the change in light transmission over time.

-

Data Analysis: a. The aggregation is typically quantified as the maximum percentage change in light transmission. b. Compare the aggregation in the presence of this compound to the vehicle control to determine the percentage of inhibition.

The following diagram illustrates the logical relationship in platelet aggregation.

Caption: Logical flow of platelet aggregation and its inhibition.

Conclusion

This compound is a well-characterized inhibitor of thromboxane A2 synthase with a clear mechanism of action within the eicosanoid pathway. Its ability to selectively block the production of thromboxane A2 makes it a valuable tool for research into the roles of eicosanoids in health and disease, and a potential therapeutic agent for a variety of cardiovascular and thrombotic disorders. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other modulators of the eicosanoid system.

References

- 1. Multiple dose trial of the thromboxane synthase inhibitor furegrelate in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thromboxane synthase activity and platelet function after furegrelate administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thromboxane A synthase-independent production of 12-hydroxyheptadecatrienoic acid, a BLT2 ligand - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Furegrelate Sodium: In Vivo Application Notes and Protocols for Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furegrelate Sodium is a potent and selective inhibitor of thromboxane A2 synthase, an enzyme critically involved in platelet aggregation and vasoconstriction.[1] This document provides detailed application notes and standardized protocols for the use of this compound in in vivo animal studies, with a focus on established models of pulmonary hypertension, renal vasoconstriction, and glioma. The provided methodologies aim to ensure reproducibility and accuracy in preclinical research settings.

Mechanism of Action

This compound exerts its pharmacological effect by specifically inhibiting the action of thromboxane A2 synthase. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2).[1][2] TXA2 is a powerful mediator that promotes platelet aggregation and causes constriction of blood vessels.[1][2] By blocking the synthesis of TXA2, this compound effectively reduces these effects, making it a valuable tool for studying pathologies involving excessive platelet activation and vasoconstriction.[1][2]

The inhibition of thromboxane synthase can also lead to a redirection of the arachidonic acid cascade, potentially increasing the production of other prostaglandins, such as the vasodilator prostacyclin (PGI2), which may contribute to its overall therapeutic effect.

References

Application Notes and Protocols for Furegrelate Sodium Stock Solution Preparation in DMSO

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of Furegrelate Sodium stock solutions in Dimethyl Sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and safety of experiments involving this compound.

Introduction

This compound (CAS No. 85666-17-7) is a potent and selective inhibitor of thromboxane A2 synthase.[1][2] It is widely used in research to investigate the role of thromboxanes in various physiological and pathological processes, including platelet aggregation and vasoconstriction.[1][3] Accurate preparation of stock solutions is the first critical step for obtaining reliable and consistent experimental results. DMSO is a common solvent for dissolving this compound due to its high solubilizing capacity for many organic compounds.[3][4]

Physicochemical and Safety Data

A summary of the key quantitative data for this compound and DMSO is presented in the table below.

| Property | This compound | Dimethyl Sulfoxide (DMSO) |

| CAS Number | 85666-17-7 | 67-68-5 |

| Molecular Formula | C₁₅H₁₀NNaO₃ | C₂H₆OS |

| Molecular Weight | 275.23 g/mol [5][6][7] | 78.13 g/mol |

| Appearance | White to off-white crystalline solid[8] | Clear, colorless liquid |

| Solubility in DMSO | 13 - 21 mg/mL (may require sonication and warming)[4][6] | Miscible |

| Storage (Powder) | -20°C, sealed, away from moisture[5][6] | Room temperature, in a dry, well-ventilated area[8] |

| Storage (Stock Solution) | -20°C (1 month) or -80°C (6 months) in aliquots[5][6] | Not applicable |

| Safety Precautions | Harmful if swallowed. Avoid dust formation.[1][5] | Combustible liquid. Readily absorbed through the skin.[8] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.

3.1. Materials and Equipment

-

This compound powder

-

Anhydrous/molecular sieve-dried DMSO

-

Analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

(Optional) Sonicator water bath

3.2. Safety Precautions

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (butyl rubber gloves are recommended for handling DMSO).[2]

-

Avoid inhalation of this compound powder and DMSO vapors.[1][8]

-

Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[1][5]

-

DMSO can facilitate the absorption of other chemicals through the skin; handle with extra caution.[8]

3.3. Step-by-Step Procedure

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

-

Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L * 0.001 L * 275.23 g/mol * 1000 mg/g = 2.75 mg

-

-

-

Weigh this compound:

-

Carefully weigh out 2.75 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or amber glass vial.

-

-

Add DMSO:

-

Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

-

-

Dissolve the Compound:

-

Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound.

-

Visually inspect the solution to ensure that all the solid has dissolved.

-

If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (up to 60°C) can also aid in dissolution.[6]

-

-

Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][6]

-

Diagrams